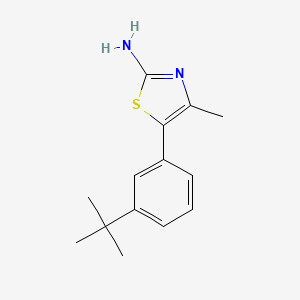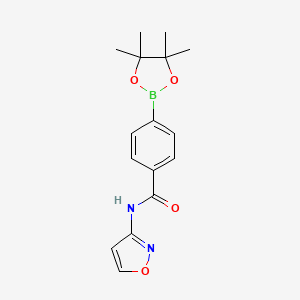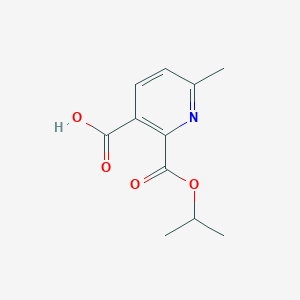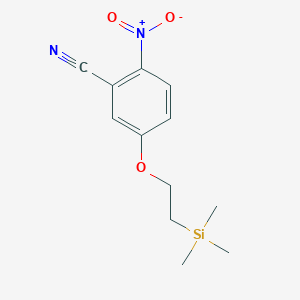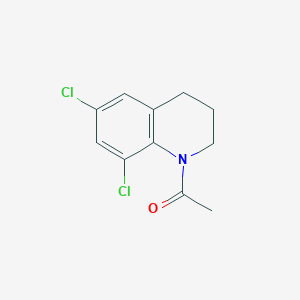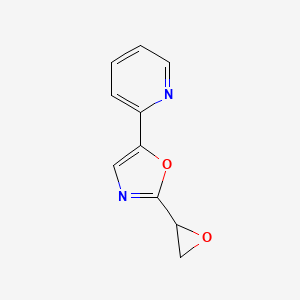
2-(Oxiran-2-yl)-5-(pyridin-2-yl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxiran-2-yl)-5-(pyridin-2-yl)oxazole is a heterocyclic compound that features both an oxirane (epoxide) ring and a pyridine ring fused to an oxazole ring. This unique structure imparts interesting chemical properties and reactivity, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxiran-2-yl)-5-(pyridin-2-yl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(pyridin-2-yl)oxazole with an epoxidizing agent such as m-chloroperbenzoic acid (mCPBA) to introduce the oxirane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This allows for the efficient and scalable synthesis of the compound with high purity and yield.
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation reactions to form diols or other oxidized products.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (mCPBA) is commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under mild conditions.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
2-(Oxiran-2-yl)-5-(pyridin-2-yl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Oxiran-2-yl)-5-(pyridin-2-yl)oxazole involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other biomolecules. This reactivity underlies its potential biological activity and therapeutic applications.
Comparison with Similar Compounds
- 2-(Oxiran-2-yl)-5-(pyridin-2-yl)pyrrole
- 2-(Oxiran-2-yl)-5-(pyridin-2-yl)imidazole
- 2-(Oxiran-2-yl)-5-(pyridin-2-yl)thiazole
Comparison: While these compounds share the oxirane and pyridine rings, the heterocyclic ring fused to the pyridine varies (oxazole, pyrrole, imidazole, thiazole). This variation leads to differences in chemical reactivity, biological activity, and potential applications. 2-(Oxiran-2-yl)-5-(pyridin-2-yl)oxazole is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-(oxiran-2-yl)-5-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C10H8N2O2/c1-2-4-11-7(3-1)8-5-12-10(14-8)9-6-13-9/h1-5,9H,6H2 |
InChI Key |
WRGRJTCLWCIYNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=NC=C(O2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


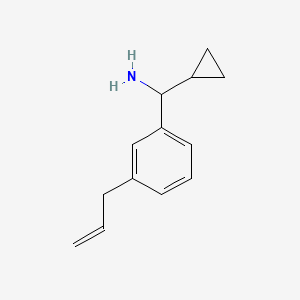
![N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide](/img/structure/B13876998.png)
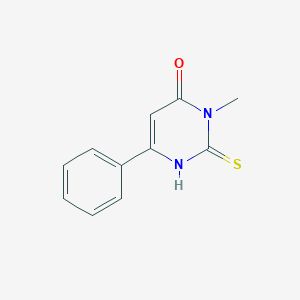
![Tert-butyl 2-[cyclohexyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13877002.png)
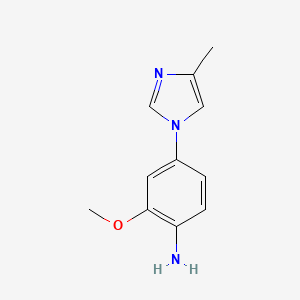

![4-[5-(methylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13877016.png)

